Pharmacokinetic Divergence: Withanoside IV Exhibits a 3-Fold Longer Tmax and 9-Fold Lower Cmax Than Withaferin A in Rodent Model
In male Sprague Dawley rats orally administered Withania somnifera root extract (500 mg/kg), withanoside IV displayed a Cmax of 13.833 ± 3.727 ng/mL and a Tmax of 0.750 ± 0.000 h. In the same study, withaferin A achieved a Cmax of 124.415 ± 64.932 ng/mL and a Tmax of 0.250 ± 0.000 h, while withanolide A exhibited a Cmax of 7.283 ± 3.341 ng/mL and a Tmax of 0.333 ± 0.129 h [1].
| Evidence Dimension | Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) |
|---|---|
| Target Compound Data | Cmax: 13.833 ± 3.727 ng/mL; Tmax: 0.750 ± 0.000 h |
| Comparator Or Baseline | Withaferin A: Cmax 124.415 ± 64.932 ng/mL, Tmax 0.250 ± 0.000 h; Withanolide A: Cmax 7.283 ± 3.341 ng/mL, Tmax 0.333 ± 0.129 h |
| Quantified Difference | Withanoside IV Cmax is 9.0-fold lower than withaferin A and 1.9-fold higher than withanolide A; Tmax is 3.0-fold longer than withaferin A and 2.3-fold longer than withanolide A |
| Conditions | Male Sprague Dawley rats, oral administration of Withania somnifera root extract (500 mg/kg), UHPLC-MS/MS quantification |
Why This Matters
The distinct absorption kinetics of withanoside IV relative to other major withanolides dictate that extract standardization based solely on total withanolide content will not predict the exposure profile of individual constituents, necessitating compound-specific quantification for accurate bioequivalence assessment.
- [1] Modi SJ, et al. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Molecules. 2022;27(5):1476. View Source
